molecular formula C20H20BrN3O3 B11395209 2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B11395209
M. Wt: 430.3 g/mol
InChI Key: QKYZJKHDHGBLLS-UHFFFAOYSA-N
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Description

2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a bromo group and a 1,2,4-oxadiazole ring, which is further substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of the oxadiazole ring with a methoxyphenyl group using suitable reagents and catalysts.

    Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group.

    Final coupling: The intermediate compounds are coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The benzamide core can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide: can be compared with other benzamide derivatives or oxadiazole-containing compounds.

    4-methoxyphenylboronic acid: Another compound with a methoxyphenyl group, used in different chemical reactions.

    (E)-p-Methoxy-cinnamic acid: A compound with a similar methoxyphenyl group but different core structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C20H20BrN3O3

Molecular Weight

430.3 g/mol

IUPAC Name

2-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C20H20BrN3O3/c1-13(2)24(20(25)16-6-4-5-7-17(16)21)12-18-22-19(23-27-18)14-8-10-15(26-3)11-9-14/h4-11,13H,12H2,1-3H3

InChI Key

QKYZJKHDHGBLLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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